molecular formula C22H19N5O4 B2997982 2-(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazine-1-carbonyl)-4H-chromen-4-one CAS No. 1235061-94-5

2-(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazine-1-carbonyl)-4H-chromen-4-one

Cat. No.: B2997982
CAS No.: 1235061-94-5
M. Wt: 417.425
InChI Key: AFHVDWLKBXATOB-UHFFFAOYSA-N
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Description

2-(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazine-1-carbonyl)-4H-chromen-4-one is a useful research compound. Its molecular formula is C22H19N5O4 and its molecular weight is 417.425. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is the Androgen Receptor (AR) . The Androgen Receptor is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone. The Androgen Receptor is most important in the biology of certain types of cancer, but also plays a role in various other physiological processes.

Mode of Action

The compound acts as a bifunctional molecule, with one end containing a cereblon ligand that binds to the E3 ubiquitin ligase, and the other end containing a moiety that binds to the Androgen Receptor . This configuration places the Androgen Receptor in proximity to the ubiquitin ligase, leading to the degradation (and inhibition) of the Androgen Receptor .

Biochemical Pathways

The compound affects the ubiquitin-proteasome pathway , a system that controls the degradation of proteins within the cell . By bringing the Androgen Receptor into proximity with the ubiquitin ligase, the compound promotes the tagging of the receptor with ubiquitin molecules. This “ubiquitination” marks the receptor for degradation by the proteasome, a large protein complex responsible for breaking down unneeded or damaged proteins.

Result of Action

The result of the compound’s action is the degradation and inhibition of the Androgen Receptor . This can have various effects depending on the context, but in cancer cells that rely on androgen signaling for growth and survival, this can lead to cell death or reduced proliferation.

Properties

IUPAC Name

2-[4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazine-1-carbonyl]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O4/c1-14-24-21(25-31-14)15-6-7-20(23-13-15)26-8-10-27(11-9-26)22(29)19-12-17(28)16-4-2-3-5-18(16)30-19/h2-7,12-13H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFHVDWLKBXATOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=O)C5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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